molecular formula C24H25N3O4S B11371813 5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11371813
M. Wt: 451.5 g/mol
InChI Key: UVVVOJKCONJHNW-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the cyclopenta[b]thiophene moiety: This step often involves a palladium-catalyzed coupling reaction.

    Attachment of the oxolan-2-yl group: This can be done through a nucleophilic substitution reaction.

    Final coupling to form the carboxamide: This step typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Research: Use as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide analogs: Compounds with slight modifications to the functional groups or ring structures.

    Other oxazole derivatives: Compounds containing the oxazole ring but with different substituents.

Uniqueness

The uniqueness of 5-(4-Methylphenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of multiple functional groups and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-14-7-9-15(10-8-14)19-12-18(27-31-19)22(28)26-24-21(17-5-2-6-20(17)32-24)23(29)25-13-16-4-3-11-30-16/h7-10,12,16H,2-6,11,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

UVVVOJKCONJHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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